tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate
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Overview
Description
Tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazolidine ring through cyclization reactions, followed by the introduction of the pyrazole ring via nucleophilic substitution reactions. The bromine atom is usually introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. Its bromine-substituted pyrazole ring is of particular interest for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many bioactive molecules, and modifications to this structure can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can form interactions with enzymes and receptors, leading to various biological effects. The oxazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4R)-4-(1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.
Tert-butyl (4R)-4-(4-chloro-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate: Substituted with chlorine instead of bromine, which can affect its chemical and biological properties.
Tert-butyl (4R)-4-(4-methyl-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate: Contains a methyl group instead of a halogen, leading to different steric and electronic effects.
Uniqueness
The presence of the bromine atom in tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate makes it unique compared to its analogs. Bromine is a larger atom and more polarizable than chlorine or methyl groups, which can lead to different interactions with biological targets and reagents.
Properties
IUPAC Name |
tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)15-6-9(7-17-15)14-5-8(12)4-13-14/h4-5,9H,6-7H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCAYDBFRMTLBF-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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